6-Bromopurine

Catalog No.
S678744
CAS No.
767-69-1
M.F
C5H3BrN4
M. Wt
199.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromopurine

CAS Number

767-69-1

Product Name

6-Bromopurine

IUPAC Name

6-bromo-7H-purine

Molecular Formula

C5H3BrN4

Molecular Weight

199.01 g/mol

InChI

InChI=1S/C5H3BrN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10)

InChI Key

CTGFGRDVWBZYNB-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1)C(=NC=N2)Br

Synonyms

6-Bromo-1H-purine; 6-Bromo-9H-purine; 6-Bromopurine; NSC 45150

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)Br

Isomeric SMILES

C1=NC2=NC=NC2=C(N1)Br

Synthesis of Novel Molecules:

  • Organic Building Block: 6-Bromopurine serves as a crucial building block for the synthesis of diverse organic molecules. Its reactive bromine atom allows researchers to introduce various functional groups through chemical reactions, leading to the creation of new compounds with potential applications in drug discovery, material science, and other fields. Source: Sigma-Aldrich, "6-Bromopurine 98%":

Example

Studies have utilized 6-bromopurine to synthesize 6-halopurine alkynes and corresponding triazole derivatives, potentially opening avenues for the exploration of new materials with unique properties.

Radiotracer for MRP1 Activity Measurement:

  • Non-invasive Imaging Tool: 6-Bromopurine, specifically its radiolabeled version (6-bromo-7-[11C]methylpurine, [11C]7m6BP), has been explored as a potential tool for measuring the activity of a protein called Multidrug Resistance-associated Protein 1 (MRP1). This protein plays a crucial role in transporting various molecules out of cells, impacting the efficacy of certain drugs.

Rationale

6-Bromopurine, similar to certain drugs, is a substrate for MRP1. By measuring the uptake and efflux of radiolabeled 6-bromopurine in specific organs, researchers can potentially assess MRP1 activity non-invasively, offering valuable insights into drug transport and potential therapeutic strategies.

Historical Use in Cancer Research:

  • Early Studies: Historical research explored the potential of 6-bromopurine, in combination with other compounds, as an anti-cancer agent. However, these investigations did not yield significant clinical applications. Source: DrugBank Online, "6-bromopurine":

6-Bromopurine is an organic compound classified as a purine derivative, specifically a halogenated purine. Its chemical formula is C5H3BrN4C_5H_3BrN_4, and it possesses a molecular weight of approximately 199.008 g/mol. The structure consists of a purine base with a bromine atom substituted at the sixth position, which contributes to its unique chemical properties and biological activities. This compound is primarily used in biochemical research and has potential applications in medicinal chemistry due to its ability to interact with nucleic acids.

, particularly nucleophilic substitutions, which are facilitated by the presence of the bromine atom. Notably, it can react with nucleophiles such as alcohols or amines to form substituted derivatives. For instance, acetyl-protected 6-bromopurine nucleosides have been shown to participate in direct substitution reactions, yielding nucleoside analogues that are valuable in drug development and research . Additionally, 6-bromopurine can be methylated using reagents like methyl triflate or methyl iodide under specific conditions, resulting in products such as 7-methyl-6-bromopurine .

The biological activity of 6-bromopurine is significant, particularly in relation to its effects on nucleic acids. It has been studied for its potential as an antiviral agent and as a tool in cancer research due to its ability to inhibit DNA synthesis. The compound can act as an analogue of adenine and guanine, disrupting normal cellular processes by interfering with nucleic acid metabolism . Furthermore, it has shown promise in modulating cellular signaling pathways, making it a candidate for further pharmacological exploration.

Several methods exist for synthesizing 6-bromopurine:

  • Direct Halogenation: The most straightforward method involves the bromination of purine derivatives using brominating agents.
  • Methylation Reactions: Recent studies have demonstrated improved synthesis techniques involving the methylation of 6-bromopurine to produce radiolabeled compounds for clinical use .
  • Nucleoside Derivatives: Acetyl-protected derivatives of 6-bromopurine can also be synthesized through substitution reactions, allowing for further functionalization .

These methods highlight the versatility of 6-bromopurine in synthetic organic chemistry.

6-Bromopurine has several applications:

  • Research Tool: It is widely used in biochemical research for studying nucleic acid interactions and enzyme activities.
  • Drug Development: Its ability to mimic natural purines makes it useful in designing antiviral and anticancer drugs.
  • Radiolabeling: The compound can be labeled with carbon-11 for use in positron emission tomography imaging studies .

Interaction studies involving 6-bromopurine focus on its binding affinities with various biological targets, such as enzymes involved in nucleotide metabolism and receptors associated with cellular signaling pathways. Research indicates that 6-bromopurine can effectively inhibit specific enzymes that are crucial for DNA replication and repair processes, thereby providing insights into its potential therapeutic roles .

Several compounds share structural similarities with 6-bromopurine. Here is a comparison highlighting their uniqueness:

Compound NameStructure SimilarityUnique Features
2-AminopurinePurine baseExhibits different biological activity; less potent as an antiviral agent.
7-BromopurineHalogenated purineBromination at different position affects reactivity and biological effects.
8-BromoguanosinePurine derivativePrimarily studied for its role in RNA metabolism; different pharmacological properties.
9-MethyladenineMethylated purineFunctions differently in cellular signaling pathways compared to 6-bromopurine.

These comparisons illustrate how slight modifications in structure can lead to significant differences in biological activity and application potential.

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

197.95411 g/mol

Monoisotopic Mass

197.95411 g/mol

Heavy Atom Count

10

Melting Point

>300 °C

GHS Hazard Statements

Aggregated GHS information provided by 193 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

767-69-1

Wikipedia

6-bromo-7H-purine

Dates

Modify: 2023-08-15

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